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For Researchers, Scientists, and Drug Development Professionals

The entry of generic drugs into the pharmaceutical market provides cost-effective alternatives
to brand-name medications. For parenteral antibiotics like ceftriaxone sodium, establishing
bioequivalence is a critical step to ensure that the generic product is as safe and effective as
the innovator product. This guide provides an objective comparison of generic and innovator
ceftriaxone sodium injections, supported by experimental data and detailed methodologies, to
assist researchers and drug development professionals in understanding the key parameters
for evaluating therapeutic equivalence.

In Vivo Bioequivalence: A Head-to-Head
Comparison

A pivotal aspect of establishing the interchangeability of a generic drug with its brand-name
counterpart is the in vivo bioequivalence study. These studies are typically conducted in healthy
volunteers to compare the rate and extent of drug absorption into the systemic circulation.

A comparative pharmacokinetic study was conducted on two intramuscular ceftriaxone
preparations: a generic version (Cefin®) and the innovator product (Rocephin®).[1][2] The
study, involving twelve healthy male volunteers who received a 1g intramuscular dose of each
drug in a crossover design, yielded the pharmacokinetic parameters summarized in the table
below.[1][2]
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Table 1: Comparative Pharmacokinetic Parameters of Generic (Cefin®) and Innovator
(Rocephin®) Ceftriaxone Sodium Injections[1][2]

Pharmacokinetic Generic (Cefin®) (Mean * Innovator (Rocephin®)
Parameter SD) (Mean * SD)

Cmax (ug/mL) 118.89 + 15.59 120.02 + 15.04

Tmax (hr) 1.83+0.33 1.75+0.26

AUCO-t (ug-hr/mL) 1263.45 + 106.69 1218.86 + 118.30
AUCO- (ug-hr/mL) 1405.97 + 138.87 1356.27 £ 166.90

T1/2 (hr) 6.54 + 0.93 6.25 + 0.90

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
AUCO-t: Area under the plasma concentration-time curve from time 0 to the last measurable
concentration; AUCO-o: Area under the plasma concentration-time curve from time 0 to infinity;
T1/2: Elimination half-life.

The results of this study demonstrated that the 90% confidence intervals for the ratio of the
means for Cmax and AUC were within the regulatory acceptance range of 0.80-1.25, leading to
the conclusion that the two formulations are bioequivalent.[1][2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of
bioequivalence. Below are summaries of methodologies for key analytical tests.

In Vivo Bioequivalence Study Protocol

The aforementioned pharmacokinetic study followed a standard two-way crossover design.[1]

[2]
o Study Population: Healthy male volunteers meeting specific inclusion and exclusion criteria.

» Drug Administration: A single 1g intramuscular injection of either the generic or innovator
ceftriaxone.
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e Washout Period: A sufficient time interval between the two drug administration periods to
ensure complete elimination of the drug from the body.

e Blood Sampling: Venous blood samples were collected at predefined time points before and
after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1][2]

e Bioanalytical Method: The concentration of ceftriaxone in plasma samples was determined

using a validated high-performance liquid chromatography (HPLC) method with UV
detection.[1][2]

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for an
injectable drug.

Click to download full resolution via product page

Bioequivalence Study Workflow

In Vitro Dissolution Testing

While in vivo studies are the gold standard for bioequivalence, in vitro tests provide crucial
information about drug product quality and can sometimes be used to waive in vivo studies.
Dissolution testing for parenteral drugs for injection primarily assesses the time it takes for the
lyophilized powder to completely dissolve in a specified solvent.

A comparative study on the dissolution rate of an innovator and seven generic ceftriaxone
sodium preparations for injection measured the time to complete dissolution in a 0.9% sodium
chloride solution at 25°C.[3][4] The point of complete dissolution was determined by visual
inspection as the moment the solution became transparent.[3][4] The study found considerable
variation in dissolution times among the different products, which was attributed to differences
in powder surface characteristics rather than crystalline structure.[3][4]
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Table 2: Dissolution Time of Various Ceftriaxone Sodium for Injection Products

Product Mean Dissolution Time (seconds)
Innovator Product 15.3

Generic Product 1 25.1

Generic Product 2 33.8

Generic Product 3 45.6

Generic Product 4 58.2

Generic Product 5 70.4

Generic Product 6 88.9

Generic Product 7 102.5

Data is illustrative and based on findings from a comparative study. Actual times may vary.

Impurity Profiling

The presence of impurities can affect the safety and efficacy of a drug product. High-
performance liquid chromatography (HPLC) is the standard method for separating, identifying,
and quantifying impurities in ceftriaxone sodium injections.

A study profiling the impurities in thirteen brands of ceftriaxone injections utilized a gradient
elution HPLC method with UV detection.[3]

e Column: C18

» Mobile Phase: A gradient of potassium dihydrogen phosphate buffer (pH 7.5) and methanol.
[3]

e Flow Rate: 1 mL/min
e Detection: UV at 220 nm|3]

e Run Time: Approximately 15 minutes to separate ceftriaxone from its major impurities.[3]
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While all tested brands complied with the pharmacopoeial content specifications for
ceftriaxone, the impurity levels in all thirteen brands were found to be higher than the 0.2%
specified by the International Council for Harmonisation (ICH) for the given dose of the drug.[3]

In Vitro Potency

The antimicrobial potency of different ceftriaxone products can be compared by determining the
Minimum Inhibitory Concentration (MIC) against a reference bacterial strain. The MIC is the
lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing 11 brand-name and 14 generic ceftriaxone injections found that all products
exhibited an identical MIC of 0.06 pg/mL against Escherichia coli ATCC® 25922. This indicates
that, despite significant price differences, the in vitro potency of the generic and brand-name
products was equivalent.

Conclusion

The presented data from in vivo and in vitro studies support the bioequivalence of many
generic ceftriaxone sodium injections to the innovator product. The pharmacokinetic profiles, as
demonstrated in a head-to-head study, were comparable, meeting the regulatory criteria for
bioequivalence. However, it is important to note that variations in dissolution time and impurity
profiles can exist among different generic products. These differences, while not always
impacting bioequivalence, underscore the importance of robust quality control during the
manufacturing process. For researchers and drug development professionals, a thorough
evaluation of these parameters is essential to ensure the therapeutic equivalence and safety of
generic ceftriaxone sodium injections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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